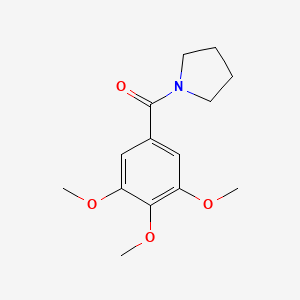
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide, commonly referred to as DENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DENA is a hydrazone derivative of 2-(1-naphthylamino) acetic acid, which is synthesized through a condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide.
Mécanisme D'action
The mechanism of action of DENA is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DENA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DENA has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DENA has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, DENA has been found to inhibit the activity of COX-2 and reduce the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
DENA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as NMR spectroscopy and HPLC. DENA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, DENA has some limitations as well. It is relatively insoluble in water, which can limit its use in biological studies. Additionally, DENA has not been extensively studied in vivo, and its toxicity profile is not well-understood.
Orientations Futures
There are several future directions for research on DENA. One potential area of study is the development of DENA-based metal complexes with enhanced catalytic activity. Another area of research is the investigation of the mechanism of action of DENA in cancer cells. Furthermore, the development of novel formulations of DENA with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the evaluation of the toxicity profile of DENA in vivo could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, DENA is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DENA could lead to the development of novel therapeutic agents with significant potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DENA involves a simple condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
DENA has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and anti-inflammatory activities. DENA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.
Propriétés
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-28-21-13-12-17(14-22(21)29-4-2)15-25-26-23(27)16-24-20-11-7-9-18-8-5-6-10-19(18)20/h5-15,24H,3-4,16H2,1-2H3,(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIMVCPDPDYQRQ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)




![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)


![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)